molecular formula C7H15ClN2O B560194 1-Acetyl-4-methylpiperazine hydrochloride CAS No. 144205-68-5

1-Acetyl-4-methylpiperazine hydrochloride

Cat. No. B560194
CAS RN: 144205-68-5
M. Wt: 178.66
InChI Key: MQTVMZTUPOGGGV-UHFFFAOYSA-N
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Description

Structural analog of acetylcholine that acts as a nAChR agonist.

Scientific Research Applications

  • Pharmaceuticals and Therapeutics :

    • Hetrazan, a derivative (1-diethylcarbamyl-4-methylpiperazine hydrochloride), was introduced for treating filariasis, demonstrating effectiveness in small doses with blood concentrations seldom exceeding 0.5 mg per 100 ml (Lubran, 1950).
    • TM208 (4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride) is a novel compound showing significant in vivo and in vitro anticancer activity with low toxicity (Jiang et al., 2007).
    • 1-Acetyl-4-methylpiperazine (AMP) as a novel nicotinic agonist has been studied for its effects on ligand-binding and behavior in rats, suggesting differences in pharmacodynamic action from (−)-nicotine (Garcha et al., 2005).
  • Analytical Chemistry and Drug Synthesis :

    • Methods for determining related substances in chlorcyclizine hydrochloride, using techniques like HPLC and GC, where N-Methylpiperazine, a related compound, is quantified (Yang Benxi, 2015).
    • Synthesis of Temafloxacin, a potent antibacterial agent, involving regiospecific displacement with 2-methylpiperazine (Chu et al., 1992).
  • Pharmacokinetics and Bioavailability Studies :

    • Examination of the bioavailability and metabolites of TM208 in rats after oral and intravenous administration, utilizing LC and LC–MS for detection (Wang et al., 2010).
  • Chemical Reactions and Complexes :

    • Study on copper(II) acetate complexes with 1-methylpiperazine and its derivatives, indicating magnetic dilution and antiferromagnetic properties (Manhas et al., 1992).
  • In Vitro Metabolism and Synthesis of New Psychoactive Substances :

    • Investigation into the synthesis, characterization, and in vitro metabolism of new psychoactive substances like methoxypiperamide, which includes a methylpiperazine unit (Power et al., 2014).
  • Kinetic Studies and Mechanistic Insights :

    • Analysis of the kinetics and mechanism of an SNAr aminolysis reaction involving 1-methylpiperazine in acetonitrile, under synthetically relevant conditions (Ashworth et al., 2021).

Mechanism of Action

Target of Action

1-Acetyl-4-methylpiperazine hydrochloride is a structural analog of acetylcholine . It primarily targets the nicotinic acetylcholine receptors (nAChR), which are ligand-gated ion channels in the nervous system . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

As an agonist of the nAChR, this compound binds to these receptors, mimicking the action of acetylcholine . This binding triggers the opening of the ion channel, allowing the flow of ions across the cell membrane. This ion movement generates an electrical signal that can trigger various cellular responses.

properties

IUPAC Name

1-(4-methylpiperazin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-7(10)9-5-3-8(2)4-6-9;/h3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTVMZTUPOGGGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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